molecular formula C10H7F3N2O5S B6199104 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate CAS No. 2694728-36-2

9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate

Cat. No.: B6199104
CAS No.: 2694728-36-2
M. Wt: 324.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate” is a chemical compound . It has been mentioned in the context of biochemical and pharmacological characterization .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various sources . A study on the synthesis, biological evaluation, and molecular modeling of new 1,3,4-oxadiazole- and 1,3,4-thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines as anti-HIV-1 agents provides insights into the molecular structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various sources . A study on the synthesis of 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4 provides insights into the physical and chemical properties of similar compounds .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their anti-HIV-1 activity. The compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Safety and Hazards

The safety and hazards of similar compounds have been discussed in various studies .

Future Directions

The future directions for the research on similar compounds include the development of new therapies for diseases such as HIV-1 and the exploration of new synthetic methods .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate involves the reaction of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidine with methoxyacetic acid followed by trifluoromethanesulfonic anhydride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidine", "Methoxyacetic acid", "Trifluoromethanesulfonic anhydride" ], "Reaction": [ "Step 1: 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidine is reacted with methoxyacetic acid in the presence of a suitable solvent and a catalyst to yield 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid.", "Step 2: The resulting product from step 1 is then reacted with trifluoromethanesulfonic anhydride in the presence of a suitable solvent to yield 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate." ] }

2694728-36-2

Molecular Formula

C10H7F3N2O5S

Molecular Weight

324.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.